molecular formula C21H26O6 B3936344 3-Methoxy-4-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzaldehyde

3-Methoxy-4-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzaldehyde

Cat. No.: B3936344
M. Wt: 374.4 g/mol
InChI Key: CTJSSBJVQHITNT-UHFFFAOYSA-N
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Description

3-Methoxy-4-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzaldehyde is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and a benzaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzaldehyde typically involves multi-step organic reactions. One common approach is the etherification of 3-methoxy-4-hydroxybenzaldehyde with 2-(2-propan-2-yloxyphenoxy)ethanol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the formation of the ether bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy and ether groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products

    Oxidation: 3-Methoxy-4-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzoic acid

    Reduction: 3-Methoxy-4-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzyl alcohol

Scientific Research Applications

3-Methoxy-4-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ether linkages may also influence the compound’s solubility and bioavailability, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethoxy]benzaldehyde
  • 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde
  • 3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzaldehyde

Uniqueness

3-Methoxy-4-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzaldehyde is unique due to its specific combination of functional groups and ether linkages, which confer distinct chemical and physical properties. These features make it a valuable compound for various research applications and differentiate it from other similar compounds.

Properties

IUPAC Name

3-methoxy-4-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O6/c1-16(2)27-20-7-5-4-6-18(20)25-12-10-24-11-13-26-19-9-8-17(15-22)14-21(19)23-3/h4-9,14-16H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJSSBJVQHITNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1OCCOCCOC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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